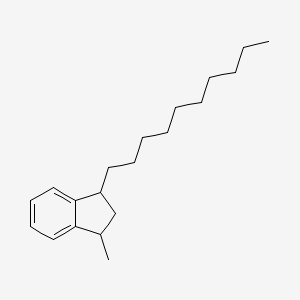
((5-(Hydroxymethyl)-2-phenyl-m-dioxan-5-yl)methyl)trimethylammonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(hydroxymethyl)-2-phenyl-1,3-dioxan-5-yl]methyl-trimethylazaniumbromide: is a complex organic compound that features a dioxane ring, a phenyl group, and a quaternary ammonium bromide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(hydroxymethyl)-2-phenyl-1,3-dioxan-5-yl]methyl-trimethylazaniumbromide typically involves multiple steps:
Formation of the Dioxane Ring: The dioxane ring can be synthesized through the acid-catalyzed cyclization of appropriate diols and aldehydes.
Introduction of the Phenyl Group: The phenyl group is usually introduced via Friedel-Crafts alkylation or acylation reactions.
Quaternization: The final step involves the quaternization of the nitrogen atom with trimethylamine and subsequent bromination to form the quaternary ammonium bromide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (OH-, NH2-) are employed.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated phenyl derivatives, substituted dioxane rings.
Scientific Research Applications
[5-(hydroxymethyl)-2-phenyl-1,3-dioxan-5-yl]methyl-trimethylazaniumbromide: has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its quaternary ammonium structure.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [5-(hydroxymethyl)-2-phenyl-1,3-dioxan-5-yl]methyl-trimethylazaniumbromide involves its interaction with cellular membranes and proteins. The quaternary ammonium group can disrupt microbial cell membranes, leading to cell lysis. Additionally, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects.
Comparison with Similar Compounds
Similar Compounds
Quaternary Ammonium Compounds: Such as benzalkonium chloride and cetyltrimethylammonium bromide.
Phenyl Derivatives: Such as phenyltrimethylammonium bromide.
Uniqueness
- The presence of the dioxane ring and the specific arrangement of functional groups make [5-(hydroxymethyl)-2-phenyl-1,3-dioxan-5-yl]methyl-trimethylazaniumbromide unique compared to other quaternary ammonium compounds. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications.
Properties
CAS No. |
1027-93-6 |
|---|---|
Molecular Formula |
C15H24BrNO3 |
Molecular Weight |
346.26 g/mol |
IUPAC Name |
[5-(hydroxymethyl)-2-phenyl-1,3-dioxan-5-yl]methyl-trimethylazanium;bromide |
InChI |
InChI=1S/C15H24NO3.BrH/c1-16(2,3)9-15(10-17)11-18-14(19-12-15)13-7-5-4-6-8-13;/h4-8,14,17H,9-12H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
SMYPXRRNUNYQND-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CC1(COC(OC1)C2=CC=CC=C2)CO.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Diethylgold bromide [Forbidden]](/img/structure/B13742450.png)







![1,2,3-Trifluoro-4-[fluoro-bis(4-fluorophenyl)methyl]benzene](/img/structure/B13742502.png)




